molecular formula C13H9F3N2O2 B6415188 6-Amino-3-(3-trifluoromethylphenyl)picolinic acid, 95% CAS No. 1261639-87-5

6-Amino-3-(3-trifluoromethylphenyl)picolinic acid, 95%

Cat. No. B6415188
CAS RN: 1261639-87-5
M. Wt: 282.22 g/mol
InChI Key: OYTPNGRMPNWFCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-3-(3-trifluoromethylphenyl)picolinic acid (6-ATP) is an organic compound with a wide range of applications in the scientific research field. It is a synthetic compound with a molecular formula of C10H7F3NO2, and is commonly used as a building block for the synthesis of other compounds. 6-ATP is also known as 3-trifluoromethyl-6-amino-2-pyridinol and is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Mechanism of Action

The mechanism of action of 6-ATP is not fully understood. However, it is believed to be involved in the activation of a variety of enzymes, such as cytochrome P450, and may be involved in the regulation of gene expression. In addition, 6-ATP has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and 5-lipoxygenase.
Biochemical and Physiological Effects
6-ATP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and 5-lipoxygenase, which are involved in the regulation of inflammation. In addition, 6-ATP has been shown to activate certain enzymes, such as cytochrome P450, which are involved in the metabolism of drugs and other compounds.

Advantages and Limitations for Lab Experiments

6-ATP has several advantages for use in laboratory experiments. It is a relatively stable compound and can be stored for long periods of time without significant degradation. In addition, it is relatively easy to synthesize and is relatively inexpensive. However, there are some limitations to using 6-ATP in experiments. It is not soluble in water, and therefore must be used in an organic solvent. In addition, it is not very soluble in organic solvents, and therefore must be used in relatively small amounts.

Future Directions

The potential applications of 6-ATP are numerous and varied. Further research is needed to explore the potential of this compound in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, further research is needed to determine the mechanism of action of 6-ATP and to explore its potential as a therapeutic agent or drug. Furthermore, further research is needed to explore the potential of 6-ATP as a ligand in coordination chemistry, as a reagent in organic synthesis, and as a catalyst in the synthesis of various compounds. Finally, further research is needed to explore the potential of 6-ATP as a tool for the study of gene expression and regulation.

Synthesis Methods

6-ATP is prepared through a process known as the Knoevenagel condensation. This reaction involves the condensation of an aldehyde or ketone with an active methylene compound. In the case of 6-ATP, the aldehyde or ketone is 3-trifluoromethylphenylaldehyde, and the active methylene compound is malononitrile. This reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is typically carried out at a temperature of about 100-120°C. The reaction produces 6-ATP as a white solid, which can then be purified by recrystallization.

Scientific Research Applications

6-ATP is widely used in scientific research, particularly in the synthesis of other organic compounds. It is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a building block in the synthesis of peptide and peptidomimetics. In addition, 6-ATP has been used as a ligand in coordination chemistry, as a reagent in organic synthesis, and as a catalyst in the synthesis of various compounds.

properties

IUPAC Name

6-amino-3-[3-(trifluoromethyl)phenyl]pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N2O2/c14-13(15,16)8-3-1-2-7(6-8)9-4-5-10(17)18-11(9)12(19)20/h1-6H,(H2,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYTPNGRMPNWFCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=C(N=C(C=C2)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-3-(3-trifluoromethylphenyl)picolinic acid

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